molecular formula C5H8N4O2 B587760 5,6-Diamino-3-methyluracil-d3 CAS No. 1246816-74-9

5,6-Diamino-3-methyluracil-d3

Cat. No.: B587760
CAS No.: 1246816-74-9
M. Wt: 159.163
InChI Key: KNGVGMVHBVVSCF-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Diamino-3-methyluracil-d3 is a deuterium-labeled derivative of 5,6-diamino-3-methyluracil. It is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is primarily used in scientific research to study metabolic pathways, reaction mechanisms, and other biochemical processes. The molecular formula of this compound is C5H5D3N4O2, and it has a molecular weight of 159.16.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diamino-3-methyluracil-d3 typically involves the introduction of deuterium atoms into the 5,6-diamino-3-methyluracil molecule. This can be achieved through various methods, including:

    Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: The use of deuterated reagents in the synthesis process can also introduce deuterium atoms into the target molecule.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Synthesis: The compound is synthesized in batches, with strict control over reaction parameters such as temperature, pressure, and reaction time.

    Purification: The synthesized compound is purified using techniques such as crystallization, chromatography, or recrystallization to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5,6-Diamino-3-methyluracil-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino groups at positions 5 and 6 can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction Reagents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution Reagents: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted uracil derivatives, oxo derivatives, and reduced forms of the compound .

Scientific Research Applications

5,6-Diamino-3-methyluracil-d3 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: The compound is used to trace metabolic pathways and study enzyme-catalyzed reactions in biological systems.

    Medicine: It is used in the development of diagnostic tools and therapeutic agents, particularly in the study of nucleic acid metabolism and related diseases.

    Industry: The compound is used in the production of stable isotope-labeled standards for environmental and clinical analysis.

Mechanism of Action

The mechanism of action of 5,6-Diamino-3-methyluracil-d3 involves its incorporation into biochemical pathways where it acts as a tracer molecule. The deuterium atoms in the compound allow researchers to track its movement and transformation within biological systems. The molecular targets and pathways involved include nucleic acid synthesis, enzyme-catalyzed reactions, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    5,6-Diamino-3-methyluracil: The non-deuterated form of the compound.

    6-Amino-1,3-dimethyluracil: A similar compound with different substitution patterns.

    5,6-Diamino-1,3-dimethyluracil: Another derivative with additional methyl groups.

Uniqueness

5,6-Diamino-3-methyluracil-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking and analysis of the compound in various biochemical processes, making it a valuable tool in scientific research.

Properties

IUPAC Name

5,6-diamino-3-(trideuteriomethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c1-9-4(10)2(6)3(7)8-5(9)11/h6-7H2,1H3,(H,8,11)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGVGMVHBVVSCF-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(NC1=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)C(=C(NC1=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione in ammonium hydroxide (100 mL) was added sodium hydrosulfite (6.8 g, 39.1 mmol) in small portions at 70° C., the mixture was stirred at 70° C. for 1 h. The mixture was concentrated and ice-water was added. The slurry was filtered and the filter cake was washed with water and ethanol and dried under vacuum to give 5,6-diamino-3-methylpyrimidine-2,4(1H,3H)-dione (2.0 g, 30.1% yield over two steps) as yellow solid. LCMS MH+ 157.
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6.8 g
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100 mL
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Reaction Step One

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